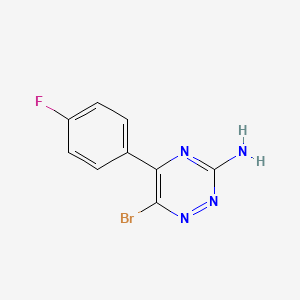6-Bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine
CAS No.:
Cat. No.: VC13804314
Molecular Formula: C9H6BrFN4
Molecular Weight: 269.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H6BrFN4 |
|---|---|
| Molecular Weight | 269.07 g/mol |
| IUPAC Name | 6-bromo-5-(4-fluorophenyl)-1,2,4-triazin-3-amine |
| Standard InChI | InChI=1S/C9H6BrFN4/c10-8-7(13-9(12)15-14-8)5-1-3-6(11)4-2-5/h1-4H,(H2,12,13,15) |
| Standard InChI Key | MCPCKCYTZUJYKK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=C(N=NC(=N2)N)Br)F |
| Canonical SMILES | C1=CC(=CC=C1C2=C(N=NC(=N2)N)Br)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core structure consists of a 1,2,4-triazine ring substituted at positions 3, 5, and 6. Position 3 bears an amine group (-NH₂), while position 5 is occupied by a 4-fluorophenyl moiety. A bromine atom is attached at position 6, creating a sterically and electronically diverse framework . The planar triazine ring facilitates π-stacking interactions, which are critical for binding to biological targets such as G protein-coupled receptors .
Table 1: Key Molecular Descriptors
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the 4-fluorophenyl group exhibits a doublet of doublets at δ 7.37–7.84 ppm, while the triazine ring’s NH₂ protons appear as a broad singlet near δ 7.44 ppm . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, reflecting the molecule’s polar character due to electronegative substituents .
Synthesis and Modification Strategies
Bromination of Triazine Precursors
The compound is synthesized via regioselective bromination of 5-(4-fluorophenyl)-1,2,4-triazin-3-amine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at −25°C. This method achieves a 49% yield, with purification via flash chromatography .
Reaction Scheme
Suzuki-Miyaura Cross-Coupling
The bromine atom at position 6 serves as a handle for further functionalization. Palladium-catalyzed cross-coupling with boronic acids introduces aryl or heteroaryl groups, enabling the creation of derivatives like 6-(2,6-dimethylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine .
Table 2: Representative Derivatives and Yields
| Derivative | Coupling Partner | Yield |
|---|---|---|
| 6-(3,5-Dichlorophenyl)-5-phenyl analogue | 3,5-Dichlorophenylboronic acid | 34% |
| 6-(2,6-Dimethylpyridin-4-yl) analogue | 2,6-Dimethylpyridin-4-ylboronic acid | 23% |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume